molecular formula C17H18N6O2S B2438996 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1706015-50-0

3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B2438996
CAS RN: 1706015-50-0
M. Wt: 370.43
InChI Key: WZVKMELEECOYPG-UHFFFAOYSA-N
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Description

3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Compounds containing the 1,2,4-oxadiazole ring, similar to the structure , have been synthesized and tested against Mycobacterium tuberculosis. These compounds, including derivatives of pyridines and pyrazines, exhibit significant antimycobacterial activity, some showing potency up to 16 times that of pyrazinamide. This research indicates the potential of such compounds in the treatment of tuberculosis (Gezginci, Martin, & Franzblau, 1998; 2001) Gezgincietal.,1998Gezginci et al., 1998 Gezgincietal.,2001Gezginci et al., 2001.

Anticancer Properties

A series of novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs were designed, synthesized, and evaluated for their anticancer activity. Out of the derivatives tested, five compounds showed promising anticancer activity against the HeLa cell line, highlighting the potential application of these compounds in cancer treatment (Kumar et al., 2016) Kumaretal.,2016Kumar et al., 2016.

Insecticidal Activity

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and evaluated for their insecticidal activities against the diamondback moth (Plutella xylostella). Preliminary bioassays indicated that some compounds exhibited significant insecticidal activities, with one compound displaying high activity at various concentrations. This study suggests the potential of such compounds in developing new insecticides (Qi et al., 2014) Qietal.,2014Qi et al., 2014Qietal.,2014.

Antimicrobial Activity

The synthesis and antimicrobial activity of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines were reported, with some compounds showing promising antimicrobial properties. This research underscores the potential use of such compounds in the development of new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006) ElMariahetal.,2006El-Mariah et al., 2006.

properties

IUPAC Name

3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-17(21-15-4-2-8-26-15)23-7-1-3-12(11-23)9-14-20-16(22-25-14)13-10-18-5-6-19-13/h2,4-6,8,10,12H,1,3,7,9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVKMELEECOYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

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